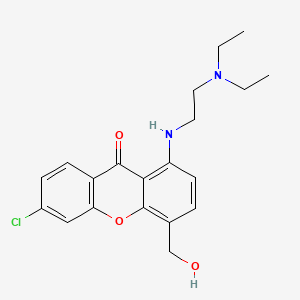![molecular formula C5H6Br6O2 B12796620 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane CAS No. 6263-68-9](/img/structure/B12796620.png)
1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 53682, also known as Neurofilament-M (E7L2T) Rabbit Monoclonal Antibody, is a compound used primarily in scientific research. It is a monoclonal antibody that targets neurofilament proteins, which are essential components of the neuronal cytoskeleton. This compound is widely used in neuroscience research to study the structure and function of neurons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NSC 53682 involves the production of monoclonal antibodies through hybridoma technology. This process includes the following steps:
Immunization: Mice are immunized with the target antigen, in this case, neurofilament proteins.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
Screening: Hybridoma cells are screened for the production of the desired antibody.
Cloning: Positive hybridoma cells are cloned to ensure the production of a monoclonal antibody.
Purification: The monoclonal antibody is purified using protein A or protein G affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies like NSC 53682 is scaled up using bioreactors. The process involves:
Cell Culture: Hybridoma cells are cultured in large bioreactors under controlled conditions.
Harvesting: The culture medium containing the monoclonal antibody is harvested.
Purification: The antibody is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and efficacy.
Analyse Des Réactions Chimiques
NSC 53682, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in:
Binding Reactions: It specifically binds to neurofilament proteins in neurons.
Immunoassays: It is used in various immunoassays such as Western blotting, immunohistochemistry, and immunofluorescence to detect neurofilament proteins.
Applications De Recherche Scientifique
NSC 53682 has several applications in scientific research:
Neuroscience: It is used to study the structure and function of neurons by targeting neurofilament proteins.
Disease Research: It helps in the investigation of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis by detecting changes in neurofilament proteins.
Cell Biology: It is used to study the cytoskeleton of neurons and understand the dynamics of neurofilament proteins.
Drug Development: It aids in the development of drugs targeting neurofilament proteins for the treatment of neurodegenerative diseases.
Mécanisme D'action
NSC 53682 exerts its effects by specifically binding to neurofilament proteins in neurons. Neurofilament proteins are essential components of the neuronal cytoskeleton, providing structural support and regulating axonal diameter. By binding to these proteins, NSC 53682 allows researchers to visualize and study the distribution and organization of neurofilaments in neurons.
Comparaison Avec Des Composés Similaires
NSC 53682 is unique in its specificity for neurofilament proteins. Similar compounds include other monoclonal antibodies targeting different components of the neuronal cytoskeleton, such as:
Anti-Tubulin Antibodies: Target tubulin proteins in microtubules.
Anti-Actin Antibodies: Target actin proteins in microfilaments.
Anti-MAP2 Antibodies: Target microtubule-associated protein 2 in neurons.
Compared to these antibodies, NSC 53682 is unique in its ability to specifically target neurofilament proteins, making it a valuable tool in neuroscience research.
Propriétés
Numéro CAS |
6263-68-9 |
|---|---|
Formule moléculaire |
C5H6Br6O2 |
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
1,1,1-tribromo-2-(2,2,2-tribromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Br6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
Clé InChI |
RXUANTDRTVVNMP-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)(Br)Br)OCOCC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


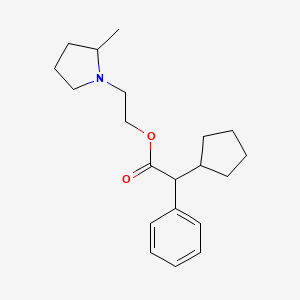

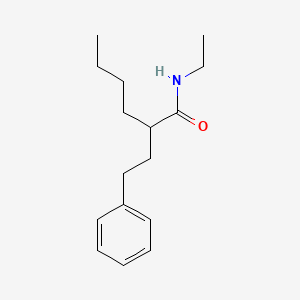
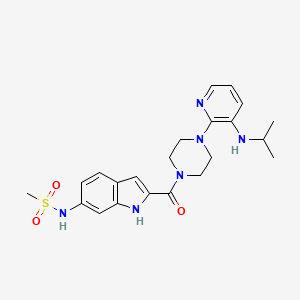
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
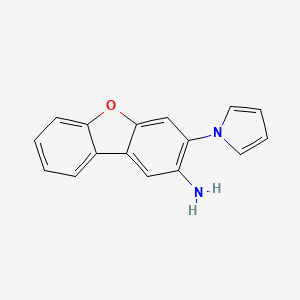
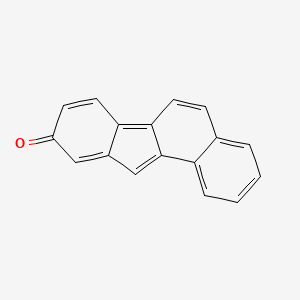
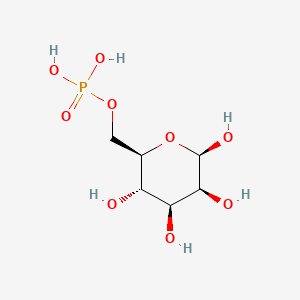
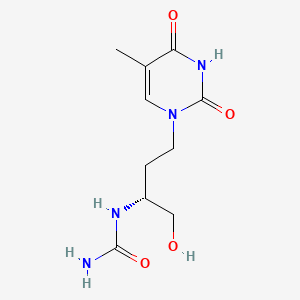
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

